molecular formula C7H5N5 B13659904 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B13659904
M. Wt: 159.15 g/mol
InChI Key: NJZTZGCFTGEDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the preparation might involve the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with suitable amines in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can form additional rings through cyclization reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Catalysts: Such as acids or bases to facilitate cyclization.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern and its ability to form stable interactions with various biological targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C7H5N5/c8-2-4-1-5-6(9)10-3-11-7(5)12-4/h1,3H,(H3,9,10,11,12)

InChI Key

NJZTZGCFTGEDOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC=NC(=C21)N)C#N

Origin of Product

United States

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